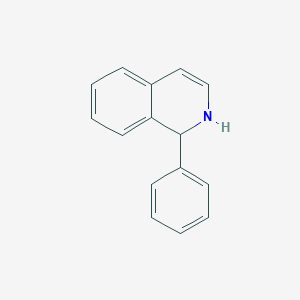

1-Phenyl-1,2-dihydroisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1,2-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTTYRRRTGNMMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Phenyl 1,2 Dihydroisoquinoline and Its Analogues

Cyclization Reactions in 1,2-Dihydroisoquinoline (B1215523) Scaffold Construction

Cyclization reactions represent a cornerstone in the synthesis of the 1,2-dihydroisoquinoline core, offering powerful and versatile methods for ring formation. These strategies often involve the use of transition metal catalysts or strong acids to facilitate the crucial ring-closing step.

Transition Metal-Catalyzed Ring-Forming Reactions

Transition metals, particularly palladium, have proven to be exceptionally effective in catalyzing the formation of the 1,2-dihydroisoquinoline ring system through various mechanistic pathways.

A notable and efficient method for the synthesis of substituted 1,2-dihydroisoquinolines involves a palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids. nih.govnih.govresearchgate.netconsensus.app This approach allows for the concise construction of highly substituted 1,2-dihydroisoquinoline derivatives from readily available propargylamines. nih.govresearchgate.net The reaction is initiated by the oxidative addition of an aryl bromide moiety on the allenamide substrate to the palladium catalyst. nih.gov This is followed by an intramolecular allene (B1206475) insertion to form a π-allylpalladium intermediate, which then undergoes transmetallation with an arylboronic acid to yield the final product. nih.govnih.govresearchgate.net

The reaction conditions for this transformation have been optimized, with a typical system employing a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)2), a phosphine (B1218219) ligand like tri(o-tolyl)phosphine (P(o-tolyl)3), and a base, for instance, sodium hydroxide (B78521) (NaOH), in a mixed solvent system like dioxane/H2O. nih.govnih.gov

Table 1: Optimized Conditions for Palladium-Catalyzed Cascade Cyclization-Coupling nih.govnih.gov

| Parameter | Condition |

|---|---|

| Catalyst | 10 mol% Pd(OAc)2 |

| Ligand | 20 mol% P(o-tolyl)3 |

| Base | 5 equivalents NaOH |

| Solvent | dioxane/H2O (4/1) |

| Temperature | 80 °C |

This methodology has been successfully applied to a variety of substituted allenamides and arylboronic acids, demonstrating its versatility in generating a library of 1,2-dihydroisoquinoline derivatives. nih.gov

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis. An efficient synthesis of dihydro-isoquinolines has been developed via a palladium-catalyzed double C-H bond activation/annulation (CHAA) reaction. rsc.org This methodology is characterized by its high atom economy, with the only byproduct being water, and a short reaction time. rsc.org The process involves the activation of both a C(sp2)-H bond and a less reactive C(sp3)-H bond. rsc.org

This approach represents an environmentally benign radical C-H activation process. rsc.org The reaction of a benzamide (B126) with a tertiary alcohol in the presence of a palladium catalyst and an oxidant like potassium persulfate (K2S2O8) with trifluoroacetic acid (TFA) in cyclohexane (B81311) leads to the formation of the dihydro-isoquinoline structure. rsc.org

Table 2: Conditions for Palladium-Catalyzed Double C-H Bond Activation/Annulation rsc.org

| Component | Role |

|---|---|

| Palladium Catalyst | Pd(OAc)2 (10 mol%) |

| Oxidant | K2S2O8 (2.0 equiv.) |

| Acid | TFA (10 equiv.) |

| Solvent | Cyclohexane |

| Temperature | 100 °C |

| Reaction Time | 30 min |

This strategy offers a rapid and efficient route to the dihydroisoquinoline core, highlighting the potential of C-H activation in heterocyclic synthesis. rsc.org

Electrocyclization Processes for Dihydroisoquinoline Intermediates

Electrocyclic reactions, which involve the concerted reorganization of π-electrons to form a σ-bond and a new ring, offer a distinct approach to the synthesis of dihydroisoquinolines. These reactions can be initiated either thermally or photochemically and are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.commasterorganicchemistry.com

The synthesis of 5,6- and 7,8-dihydroisoquinolines has been achieved through electrocyclic reactions, demonstrating the feasibility of this method for constructing the dihydroisoquinoline core. acs.org The stereochemistry of the products is dictated by whether the ring closure is conrotatory or disrotatory, which in turn depends on the number of π-electrons involved and the reaction conditions (thermal or photochemical). youtube.com For instance, the thermal ring closure of a 1,3,5-hexatriene (B1211904) system proceeds in a disrotatory fashion, while a photochemical reaction follows a conrotatory path. youtube.com

While a foundational method, the application of electrocyclization to the synthesis of 1-phenyl-1,2-dihydroisoquinolines specifically is less commonly reported in contemporary literature compared to transition metal-catalyzed methods.

Polyphosphoric Acid-Mediated Cyclodehydration Routes

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis for effecting cyclodehydration reactions. A highly efficient method for the construction of 4-substituted-1,2,3,4-tetrahydroisoquinoline ring systems has been developed using silica-supported polyphosphoric acid (SiO2-PPA). nih.gov This method involves an α-amidoalkylation reaction, where aminoacetaldehyde dimethylacetal reacts with a substituted benzene (B151609) in PPA, followed by acylation and subsequent cyclization. nih.gov

The use of SiO2-PPA as a catalyst offers several advantages, including faster reaction times, higher yields, and the ability to recover and reuse the catalyst without a significant loss of activity. nih.gov The cyclization step is typically carried out at elevated temperatures, for example, 80 °C. nih.gov While this specific application leads to tetrahydroisoquinolines, the underlying principle of PPA-mediated cyclodehydration of a suitable N-phenylethyl amide precursor is a classical and viable strategy for accessing the 1,2-dihydroisoquinoline core, particularly in the context of the Bischler-Napieralski reaction, which typically yields 3,4-dihydroisoquinolines that can be further modified. rsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have become a powerful strategy for the synthesis of diverse and complex molecules. rsc.org This approach is particularly well-suited for the construction of libraries of compounds for high-throughput screening. nih.gov

A successful MCR for the synthesis of a diverse library of 1,2-dihydroisoquinolines has been developed. nih.govresearchgate.net This reaction utilizes a Lewis acid and an organocatalyst to co-catalyze the reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones. nih.gov This one-pot procedure allows for the efficient assembly of the 1,2-dihydroisoquinoline skeleton with three points of diversification. researchgate.net The versatility of this method is further demonstrated by the use of indoles as pronucleophiles, leading to the formation of 1-(3-indolyl)-1,2-dihydroisoquinolines. nih.gov Furthermore, the incorporation of halogen functionalities into the synthesized compounds allows for subsequent diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. nih.govresearchgate.net

This MCR approach offers a highly efficient and modular route to a wide range of substituted 1,2-dihydroisoquinolines, making it a valuable tool in medicinal chemistry and drug discovery. nih.gov

Lewis Acid and Organocatalyst-Cocatalyzed Systems

A powerful strategy for the synthesis of 1,2-dihydroisoquinoline derivatives involves the use of dual catalytic systems, where a Lewis acid and an organocatalyst work in concert. One such system employs a combination of silver triflate (AgOTf) and proline. This dual catalytic approach is highly effective for the multicomponent reaction of 2-alkynylbenzaldehydes, amines, and ketones, affording the desired 1,2-dihydroisoquinoline derivatives in a one-pot synthesis. nih.govnih.gov

The proposed mechanism involves the initial reaction between the 2-alkynylbenzaldehyde and the amine to form an aldimine intermediate. The Lewis acid, AgOTf, activates the alkyne moiety, facilitating the subsequent cyclization. Simultaneously, proline, acting as an organocatalyst, activates the ketone for a nucleophilic attack. This cooperative catalysis allows for the efficient construction of the complex dihydroisoquinoline framework. nih.govnih.gov

The scope of this reaction is broad, accommodating a variety of substituents on the starting materials. For instance, different anilines and ketones can be employed to generate a library of diversely substituted 1,2-dihydroisoquinolines. nih.gov This methodology has also been successfully applied to the synthesis of 1-(3-indolyl)-1,2-dihydroisoquinolines by using indoles as the pronucleophile. nih.gov

Table 1: Examples of Lewis Acid and Organocatalyst-Cocatalyzed Synthesis of 1,2-Dihydroisoquinolines nih.gov

| 2-(1-Alkynyl)benzaldehyde | Amine | Ketone/Pronucleophile | Product | Yield (%) |

| 2-(Phenylethynyl)benzaldehyde | Aniline | Acetone (B3395972) | 1-Methyl-1-(phenyl(p-tolyl)amino)methyl)-2-phenyl-1,2-dihydroisoquinoline | 98 |

| 2-(Phenylethynyl)benzaldehyde | 4-Methoxyaniline | Cyclohexanone | 1-(1-(4-Methoxyphenylamino)cyclohexyl)-2-(4-methoxyphenyl)-3-phenyl-1,2-dihydroisoquinoline | 85 |

| 2-((4-Chlorophenyl)ethynyl)benzaldehyde | Aniline | Acetone | 1-Methyl-1-((4-chlorophenyl)(phenyl)amino)methyl)-2-phenyl-1,2-dihydroisoquinoline | 76 |

| 2-(Phenylethynyl)benzaldehyde | Aniline | Indole | 1-(Indol-3-yl)-2,3-diphenyl-1,2-dihydroisoquinoline | 72 |

Isocyanide-Based Multicomponent Reactions for Asymmetric Synthesis

Isocyanide-based multicomponent reactions (IMCRs) have emerged as powerful tools for the rapid construction of complex molecular architectures. bohrium.comthieme.de In the context of 1,2-dihydroisoquinoline synthesis, IMCRs offer a pathway to chiral, enantioenriched products, which are of significant interest in medicinal chemistry. bohrium.comthieme.deresearchgate.net

One notable example involves a chiral N,N′-dioxide/Mg(II) complex that catalyzes the enantioselective dearomative [3+2] annulation of isoquinolines. bohrium.comresearchgate.net In this reaction, a zwitterionic intermediate, generated from the nucleophilic addition of an isocyanide to an activated isoquinoline (B145761), acts as a 1,3-dipole. This dipole then undergoes a cycloaddition reaction to furnish chiral 1,2-dihydroisoquinolines with good to excellent results. bohrium.comresearchgate.net

The stereochemistry-determining step is the initial nucleophilic addition of the isocyanide to the C=N bond of the isoquinoline, a process that can be rendered enantioselective through the use of chiral catalysts. thieme.de While asymmetric IMCRs triggered by the addition of simple isocyanides to C=C bonds were initially elusive, recent advancements have demonstrated their feasibility. thieme.de These reactions can be precisely controlled to favor either three- or four-component products by modulating the reaction conditions. researchgate.net

Three-Component Reactions with Ortho-Alkynylbenzaldehydes, Amines, and Pronucleophiles

A highly efficient and atom-economical approach to 1,2-dihydroisoquinoline derivatives involves the three-component reaction of ortho-alkynylbenzaldehydes, primary amines, and a pronucleophile. acs.org This method offers significant advantages as it can proceed under mild conditions and, in some cases, without the need for a catalyst. acs.org

The reaction proceeds through the in situ formation of an o-alkynylarylaldimine from the condensation of the ortho-alkynylbenzaldehyde and the amine. This is followed by the nucleophilic addition of the pronucleophile to the imine and subsequent cyclization to afford the 1,2-dihydroisoquinoline skeleton. acs.org A variety of pronucleophiles, including chloroform, can be used in this transformation. acs.org

Interestingly, for certain substrates, such as those derived from o-ethynylbenzaldehyde and aniline, the reaction proceeds to completion at room temperature simply by mixing the three components, highlighting the inherent reactivity of the system. acs.org Silver triflate (AgOTf) has also been shown to be a highly efficient catalyst for this type of three-component reaction, particularly when using diethylphosphite as the pronucleophile, leading to the formation of 2,3-disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates. nih.gov

Table 2: Catalyst-Free Three-Component Synthesis of 1,2-Dihydroisoquinolines acs.org

| o-Alkynylbenzaldehyde | Amine | Pronucleophile (Solvent) | Product | Yield (%) |

| o-Ethynylbenzaldehyde | Aniline | Chloroform | 1-Trichloromethyl-2,3-diphenyl-1,2-dihydroisoquinoline | 91 |

| o-(Phenylethynyl)benzaldehyde | Benzylamine | Chloroform | 1-Trichloromethyl-2-benzyl-3-phenyl-1,2-dihydroisoquinoline | 85 |

| o-Ethynylbenzaldehyde | Cyclohexylamine | Chloroform | 1-Trichloromethyl-2-cyclohexyl-1,2-dihydroisoquinoline | 78 |

Functionalization of Preformed Isoquinoline Scaffolds

Nucleophilic Addition Strategies

The direct functionalization of preformed isoquinoline scaffolds via nucleophilic addition represents a valuable and straightforward approach to 1,2-dihydroisoquinolines. nih.gov This strategy typically involves the activation of the isoquinoline ring system by N-alkylation or N-acylation to form a more electrophilic isoquinolinium salt. These salts readily undergo addition of various nucleophiles at the C-1 position. nih.govacs.org

A wide range of nucleophiles, including organolithium reagents, alcoholates, and borohydrides, have been successfully employed in these reactions. nih.gov For instance, the reaction of 3-ethoxycarbonyl-N-alkyl-isoquinolinium salts with Grignard reagents provides a practical route to stable 1,2-disubstituted 1,2-dihydroisoquinoline-3-carboxylates. nih.gov The presence of an electron-withdrawing group, such as an ester at the 3-position, enhances the stability of the resulting dihydroisoquinoline products. nih.gov

Recent developments have also explored the use of copper-catalyzed 1,2-nucleophilic addition of diborylalkyl reagents to N-alkyl and N-acylpyridinium derivatives, a strategy that could be extended to isoquinolinium salts. nih.gov Furthermore, cascade reactions involving the 1,2-reductive dearomatization of isoquinolinium salts using hydrosilanes as hydride donors have been reported. nih.gov

Dehydrohalogenation Reactions from Tetrahydroisoquinolines

While the direct synthesis of 1,2-dihydroisoquinolines is common, they can also be accessed through the functionalization of more saturated precursors like 1,2,3,4-tetrahydroisoquinolines. One potential, though less commonly reported, method is dehydrohalogenation. This classic organic transformation involves the elimination of a hydrogen halide from an alkyl halide to form an alkene. youtube.com

In principle, a suitably halogenated 1,2,3,4-tetrahydroisoquinoline (B50084) could undergo an elimination reaction to introduce a double bond, forming a 1,2-dihydroisoquinoline. The success of such a reaction would depend on the position of the halogen and the reaction conditions employed. Strong, non-nucleophilic bases are typically used to promote E2 elimination reactions. youtube.com For example, a 1-halo-1,2,3,4-tetrahydroisoquinoline could potentially eliminate HX to form a 1,2-dihydroisoquinoline. However, the synthesis of such precursors and the regioselectivity of the elimination would be key challenges to overcome. More commonly, tetrahydroisoquinolines are dehydrogenated to form either dihydroisoquinolines or fully aromatic isoquinolines. For instance, electrooxidative dehydrogenation of 1,2,3,4-tetrahydroisoquinolines has been studied, showing pathways to both dihydroisoquinoline and isoquinoline products. researchgate.net

Solvent-Free Synthetic Protocols

The development of solvent-free synthetic methods is a key goal in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. While specific solvent-free protocols for the synthesis of 1-phenyl-1,2-dihydroisoquinoline are not extensively detailed in the provided search results, the principles of solvent-free synthesis are being applied to related heterocyclic systems. For example, a one-pot, solvent-free synthesis of 1,2-dihydroquinolines from anilines and acetone has been developed using a metal-organic framework (MOF-199) as a heterogeneous and recyclable catalyst. researchgate.net Similarly, solvent-free methods for the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] nih.govacs.orgoxazine-3-ones have been reported using catalysts like a magnetic nickel-zinc (B8489154) ferrite (B1171679) nanocatalyst or wet cyanuric chloride. rsc.orgresearchgate.net

The three-component reaction of ortho-alkynylbenzaldehydes, amines, and pronucleophiles, which can proceed without a catalyst, is also a step towards more environmentally benign processes as it simplifies the reaction setup and workup. acs.org These examples demonstrate the potential for developing solvent-free or catalyst-free "on-water" type reactions for the synthesis of this compound and its derivatives, a promising area for future research.

Stereoselective Synthesis of this compound Stereoisomers

The development of synthetic methodologies to obtain optically active this compound and its analogs is a significant focus in organic synthesis due to the prevalence of the chiral 1-substituted isoquinoline core in numerous biologically active alkaloids and pharmaceutical compounds. The primary challenge lies in controlling the stereochemistry at the C1 position. Various strategies have been successfully employed, primarily involving asymmetric catalysis to achieve high enantioselectivity and diastereoselectivity. These methods include the asymmetric reduction of prochiral precursors and catalyst-controlled cycloaddition and multicomponent reactions.

A predominant approach for creating chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs), the saturated analogs of dihydroisoquinolines, is the enantioselective reduction of the corresponding 1-substituted-3,4-dihydroisoquinolines (DHIQs). nih.gov This transformation establishes the crucial stereocenter at the C1 position. nih.gov Methodologies have expanded to include asymmetric transfer hydrogenation and catalytic hydrogenation using chiral transition-metal complexes, as well as dearomative cycloaddition reactions. mdpi.comnih.gov

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation of 1-phenyl-3,4-dihydroisoquinolines are powerful and widely studied methods for accessing enantiomerically enriched 1-phenyl-1,2,3,4-tetrahydroisoquinolines. These reactions typically employ transition metal catalysts coordinated to chiral ligands.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH):

Ruthenium complexes, particularly with chiral diamine ligands, are highly effective for the asymmetric transfer hydrogenation of 1-aryl-substituted dihydroisoquinolines. mdpi.com For instance, Ru(II) catalysts have been successfully used to reduce 1-phenyl-3,4-dihydroisoquinolines, affording the desired chiral tetrahydroisoquinolines in good yields and with excellent enantioselectivity. mdpi.com Formic acid or isopropanol (B130326) often serves as the hydrogen source in these reactions. mdpi.com

Titanocene-Catalyzed Hydrogenation:

Inspired by the success of titanium-catalyzed reductions, chiral titanocene (B72419) complexes have been applied to the asymmetric hydrogenation of imines. Buchwald and co-workers demonstrated the use of a chiral titanocene catalyst for the hydrogenation of a 1-phenyl-DHIQ derivative under high hydrogen pressure, achieving high yield and excellent enantiomeric excess (ee). mdpi.com The active catalyst, a titanium(III)-hydride species, is generated in situ from the titanocene precursor. mdpi.com

Table 1: Examples of Asymmetric Hydrogenation for the Synthesis of Chiral 1-Phenyl-THIQ Derivatives

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| Chiral Titanocene Complex 15/nBuLi/PhSiH3 | 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline 13a | (S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline 14a | 82 | 98 | mdpi.com |

| Noyori-type Ru-catalyst | 1-(o-Bromophenyl)-3,4-dihydroisoquinoline | Chiral 1-(o-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline | Good | Excellent | mdpi.com |

Note: The data presented is based on reported findings for analogous systems and demonstrates the general efficacy of the method.

Isocyanide-Based Multicomponent Reactions

A novel and efficient strategy for the enantioselective synthesis of complex 1,2-dihydroisoquinoline derivatives involves isocyanide-based multicomponent reactions (IMCRs). nih.gov These reactions allow for the construction of molecular complexity in a single step from simple starting materials.

By employing a chiral magnesium(II)-N,N'-dioxide complex as a catalyst, an enantioselective dearomative [3+2] annulation reaction of isoquinolines with a zwitterionic intermediate generated in situ can be achieved. nih.gov This process furnishes fused polycyclic 1,2-dihydroisoquinoline-based amidine derivatives with high yields and excellent enantiomeric ratios (e.r.). nih.gov The reaction proceeds via the enantioselective addition of an isocyanide to an activated C=C bond, followed by trapping of the resulting zwitterion by the isoquinoline. nih.gov The absolute configuration of the resulting product, featuring multiple stereocenters, has been confirmed by single-crystal X-ray diffraction analysis. nih.gov

Table 2: Enantioselective Synthesis of a Chiral 1,2-Dihydroisoquinoline Derivative via Multicomponent Reaction

| Catalyst | Substrates | Product | Yield (%) | e.r. | Reference |

| Mg(OTf)2 / L-RaPr2 (N,N'-dioxide) | Isoquinoline 6a, tert-butyl isocyanide 7a, dimethyl 2-benzylidenemalonate 3o | Fused 1,2-dihydroisoquinoline derivative 8a | 85 | 96.5:3.5 | nih.gov |

1,3-Dipolar Cycloaddition Reactions

Catalytic, enantioselective 1,3-dipolar cycloaddition reactions provide another avenue to chiral isoquinoline frameworks. Chiral primary amine catalysis can be used to facilitate the [3+2] cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones. mdpi.com This method constructs dinitrogen-fused heterocyclic systems that incorporate a tetrahydroisoquinoline core. mdpi.com The reaction proceeds through a dienamine intermediate, generated from the ketone and the chiral amine catalyst, which then reacts with the azomethine imine dipole. mdpi.com This strategy yields polycyclic tetrahydroisoquinoline derivatives with high diastereo- and enantioselectivity. mdpi.com

Chemical Transformations and Reactivity Studies of 1 Phenyl 1,2 Dihydroisoquinoline

Oxidation Reactions and Pathways

The oxidation of 1-phenyl-1,2-dihydroisoquinoline can be selectively targeted to different parts of the molecule, leading to the formation of isoquinolones, products of benzylic carbon oxidation, or epoxides.

Aerobic Oxidation to Isoquinolones

The conversion of 1,2-dihydroisoquinoline (B1215523) intermediates to isoquinolones can be achieved through aerobic oxidation. nih.gov This transformation is a key step in tandem reaction sequences that start from more readily available precursors. For instance, a one-pot synthesis involving the formation of an imine from 2-vinylbenzaldehydes and anilines, followed by a 6π-electrocyclization, generates a 1,2-dihydroisoquinoline intermediate. This intermediate is then subjected to aerobic oxidation to yield the corresponding isoquinolone. nih.gov

Transition metal catalysts, such as those based on copper or palladium, are often employed to facilitate this oxidation. nih.gov Control experiments have confirmed that the 1,2-dihydroisoquinoline intermediates are aerobically oxidized to isoquinolones in the presence of these catalysts. nih.gov

Table 1: Catalysts for Aerobic Oxidation to Isoquinolones

| Catalyst | Description | Reference |

|---|---|---|

| Copper(II) acetate (B1210297) (Cu(OAc)₂) | A common copper catalyst for aerobic oxidation. | nih.gov |

Selective Oxidation of Benzylic Carbons

The benzylic carbon atom in this compound and its derivatives is susceptible to oxidation, a reaction of significant value in the synthesis of fine chemicals and pharmaceuticals. nih.gov The oxidation of a benzylic methylene (B1212753) group to a carbonyl group is a fundamental transformation in organic chemistry, converting readily available precursors into valuable intermediates. nih.gov

Various methods have been developed for the selective oxidation of benzylic C-H bonds, including the use of molecular oxygen in the presence of heterogeneous catalysts. nih.gov For example, 1-benzyl-3,4-dihydroisoquinolines can be oxidized to 1-benzoyl-3,4-dihydroisoquinolines using dioxygen as the oxidant. sci-hub.se This process is considered environmentally benign. sci-hub.se Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) can also oxidize a benzylic carbon to a carboxylic acid group, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.com

The reactivity of the benzylic position is attributed to the resonance stabilization of the intermediate radical or ionic species. chemistrysteps.com

Epoxidation Reactions

Epoxidation targets the double bond within the dihydroisoquinoline ring system. This reaction introduces a three-membered epoxide ring, a versatile functional group that can undergo various subsequent transformations. While direct epoxidation of the this compound core is a plausible transformation, much of the research in this area has focused on the epoxidation of related aromatic systems and alkenes. mdpi.comyoutube.com

For instance, biomimetic epoxidations of aromatic compounds like naphthalene (B1677914) and acridine (B1665455) have been achieved using metalloporphyrin catalysts. mdpi.com The epoxidation of alkenes, such as styrenes, can be accomplished using photocatalytically generated hydrogen peroxide in the presence of a suitable catalyst. uni-regensburg.de This suggests that similar strategies could potentially be applied to the double bond in this compound. The resulting epoxide could then be opened to introduce new functional groups. uni-regensburg.de

Reduction Reactions to Tetrahydroisoquinoline Derivatives

The reduction of the enamine double bond in this compound and its precursors, 1-phenyl-3,4-dihydroisoquinolines, is a common strategy to produce 1-phenyl-1,2,3,4-tetrahydroisoquinolines. google.comrsc.org These saturated heterocyclic scaffolds are important intermediates in the synthesis of various biologically active compounds, including the antimuscarinic agent solifenacin (B1663824). acs.org

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), potassium borohydride (KBH₄), lithium aluminum hydride (LiAlH₄), and sodium cyanoborohydride. google.comrsc.org Catalytic hydrogenation is another effective method. rsc.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction, which is particularly important when synthesizing chiral molecules.

For example, the reduction of 1-phenyl-3,4-dihydroisoquinoline (B1582135) can be carried out using sodium borohydride in an alcoholic solvent like methanol (B129727) at room temperature to produce 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) in high yield. google.com

Table 2: Common Reducing Agents for the Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

| Reducing Agent | Solvent | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol | google.com |

| Potassium Borohydride (KBH₄) | Fatty Alcohols | google.com |

| Lithium Aluminum Hydride (LiAlH₄) | Fatty Alcohols | google.com |

| Sodium Cyanoborohydride | - | rsc.org |

Cross-Coupling Reactions for Diversification

Cross-coupling reactions are powerful tools for introducing molecular diversity by forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been widely used for this purpose.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate. nih.gov In the context of this compound chemistry, this reaction can be utilized to introduce a variety of substituents onto the aromatic rings of the isoquinoline (B145761) core or the phenyl group.

The catalytic cycle typically involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov A variety of palladium catalysts and ligands have been developed to facilitate this reaction, often with high efficiency and broad substrate scope. nih.govrsc.org For instance, palladacycle precursors have been shown to be highly active catalysts for Suzuki-Miyaura reactions conducted in water. rsc.org The choice of base, such as potassium carbonate or potassium phosphate, is also crucial for the reaction's success. nih.gov

While direct Suzuki-Miyaura coupling on the this compound scaffold itself is less commonly reported, the methodology is extensively applied to functionalize related isoquinoline and phenyl precursors, which can then be used to construct the target molecule. researchgate.netresearchgate.net

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The mild reaction conditions have made the Sonogashira coupling a widely used tool in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org

While the direct Sonogashira coupling on the this compound core is not extensively documented in isolation, the reaction is widely applied to the broader quinoline (B57606) and isoquinoline systems, demonstrating its feasibility and utility. For instance, the synthesis of bulgaramine, a benzindenoazepine alkaloid, utilizes a Sonogashira protocol to couple an aryl iodide with an aryl acetylene (B1199291) as a key intermediate step. libretexts.org

Research on related heterocyclic systems, such as quinoline-5,8-diones, further illustrates the application of this reaction. The coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) with various terminal alkynes proceeds via palladium catalysis to yield alkynylquinoline-5,8-diones. researchgate.net In these reactions, the nucleophilic attack by the alkyne preferentially occurs at the 6-position, which is more electron-deficient due to the electron-withdrawing effect of the heterocyclic nitrogen atom. researchgate.net Similarly, highly regioselective Sonogashira reactions have been developed for dihaloquinolines, enabling the synthesis of complex fused heterocyclic systems. researchgate.net These examples highlight the robustness of the Sonogashira coupling for modifying the isoquinoline skeleton.

Table 1: Examples of Sonogashira Reactions on Quinoline/Isoquinoline Derivatives This table is interactive. You can sort and filter the data.

| Substrate | Alkyne | Catalyst System | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 6,7-Dibromoquinoline-5,8-dione | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 7-Bromo-6-(phenylethynyl)quinoline-5,8-dione | - | researchgate.net |

| 3,4-Dihaloquinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 3-Halo-4-(phenylethynyl)quinoline | High | researchgate.net |

Friedel-Crafts Reactions on 1,2-Dihydroisoquinoline Frameworks

The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts, are a cornerstone of organic synthesis for attaching substituents to aromatic rings via electrophilic aromatic substitution. rsc.org These reactions are broadly categorized into alkylation and acylation, typically employing a strong Lewis acid catalyst.

On isoquinoline frameworks, Friedel-Crafts reactions serve as a key strategy for annelation and the construction of complex alkaloid skeletons. A notable example is the use of an intramolecular Friedel-Crafts acylation to construct the core scaffold of the isoquinoline alkaloid TMC-120B. rsc.org This type of cyclization is a powerful method for forming new rings fused to the isoquinoline system.

Furthermore, a novel one-step synthesis of pyridoisoquinolines has been reported using isoquinoline itself as the substrate under Friedel-Crafts conditions. rsc.org This annelation reaction demonstrates the ability of the isoquinoline ring to act as a nucleophile in electrophilic aromatic substitution, leading to the formation of more complex, functionalized heterocyclic systems. The structures of the resulting pyridoisoquinoline analogues have been definitively established through single-crystal X-ray analysis. rsc.org

Table 2: Friedel-Crafts Reactions on Isoquinoline Scaffolds This table is interactive. You can sort and filter the data.

| Reaction Type | Substrate | Reagent(s) | Product | Application | Reference |

|---|---|---|---|---|---|

| Intramolecular Acylation | Acylated Tetrahydroisoquinoline | Lewis Acid | TMC-120B Core Scaffold | Total Synthesis of TMC-120B | rsc.org |

Rearrangement Reactions of Isoquinolone Derivatives

Rearrangement reactions are fundamental transformations in organic synthesis that alter the carbon skeleton of a molecule. In the context of isoquinoline chemistry, rearrangements of isoquinolone derivatives, which are oxidized forms of isoquinolines containing a carbonyl group, are particularly important for creating novel heterocyclic structures. Key examples include the Beckmann and Schmidt rearrangements. imperfectpharmacy.shop

The Beckmann rearrangement transforms an oxime into an amide, or a cyclic oxime into a lactam, typically under acidic conditions. wikipedia.orgmasterorganicchemistry.com This reaction has been successfully applied to the oximes of isoquinoline-related systems. For example, the Beckmann rearrangement of oximes derived from 2-acetyl-3-phenyl-1-benzoselenophene (a selenium-containing analogue of an isoquinolone system) in polyphosphoric acid yields the corresponding acetamido derivative. researchgate.net This transformation is crucial for synthesizing fused heterocyclic compounds containing a seven-membered ring.

The Schmidt reaction involves the reaction of an azide (B81097) with a carbonyl compound, such as a ketone, in the presence of acid to yield an amide. wikipedia.org When applied to a cyclic ketone like an isoquinolone, the Schmidt reaction results in a ring expansion, producing a lactam. This provides a valuable route to diazepino-isoquinoline ring systems, which are of interest in medicinal chemistry. The reaction proceeds through the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement with the expulsion of nitrogen gas. wikipedia.org

Table 3: Rearrangement Reactions Involving Isoquinolone-Related Structures This table is interactive. You can sort and filter the data.

| Rearrangement | Substrate Type | Reagent(s) | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Beckmann | Ketoxime of Isoquinoline analogue | Polyphosphoric Acid | Fused Acetamido derivative | Ring expansion/migration | researchgate.net |

Structural Characterization and Elucidation Methods for 1 Phenyl 1,2 Dihydroisoquinoline Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 1-phenyl-1,2-dihydroisoquinoline derivatives. ipb.pt One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. Advanced two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC, are often employed to resolve complex structures and unambiguously assign all proton and carbon signals, especially in intricate derivatives. researchgate.net

¹H NMR spectra offer insights into the number of different types of protons, their electronic environments, and their proximity to neighboring protons through spin-spin coupling. For instance, the chemical shifts of aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the protons on the dihydroisoquinoline core resonate at higher fields. rsc.orgnih.gov The signals for protons at C-1 and C-3 in 3,4-dihydroisoquinolines can sometimes exhibit significant line broadening, which can complicate initial spectral interpretation. ias.ac.in

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of each carbon atom. rsc.org Aromatic carbons, for example, typically resonate between 110 and 135 ppm. The combination of ¹H and ¹³C NMR data allows for a detailed mapping of the molecular framework.

2D NMR techniques are crucial for establishing connectivity between atoms. Homonuclear Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, while Heteronuclear Multiple Quantum Coherence (HMQC) correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful as it reveals long-range couplings between protons and carbons (typically over two to three bonds), which helps in piecing together the entire molecular structure, including the placement of substituents. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for 1-Phenyl-dihydroisoquinoline Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| 6-methoxy-4-phenyl-2,3-dihydro-9H-isoxazolo[2,3-b]isoquinolin-9-one rsc.org | ¹H NMR (500 MHz, CDCl₃) | 7.90 (d, J = 2.7), 7.47 (t, J = 7.3), 7.42 (t, J = 7.4), 7.35 – 7.30 (m), 7.30 – 7.25 (m), 7.13 (dd, J = 9.0, 2.7), 4.56 (t, J = 7.5), 3.91 (s), 3.36 (t, J = 7.6) |

| ¹³C NMR (125 MHz, CDCl₃) | 158.33, 153.43, 135.12, 130.19, 130.07, 128.81, 127.97, 127.53, 126.28, 122.21, 113.01, 107.13, 69.71, 55.71, 32.13 | |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid nih.gov | ¹H NMR (400 MHz, DMSO-d₆) | 13.03 (s), 8.08–8.06 (m), 7.60–7.59 (m), 7.52–7.48 (m), 7.38–7.35 (m), 7.23–7.18 (m), 7.06–7.04 (m), 5.54 (d, J = 5.6), 4.88 (d, J = 5.6) |

| ¹³C NMR (100 MHz, DMSO-d₆) | 170.5, 163.1, 140.4, 137.1, 134.5, 132.5, 130.8, 129.3, 128.9, 128.6, 128.2, 128.1, 128.0, 127.9, 127.8, 127.7, 64.1, 49.1 |

Note: The table presents selected data from published literature and is not exhaustive. Chemical shifts are referenced to TMS.

X-ray Crystallography for Definitive Structural Determination

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This analysis yields an electron density map from which the positions of the individual atoms can be determined, revealing the complete molecular structure. researchgate.net

For example, the single-crystal structure of a derivative bearing a 3'-OH and 4'-OCH₃ substituted 1-phenyl B-ring was determined by X-ray diffraction, which was crucial for understanding its structure-activity relationships. nih.gov Crystallographic data not only confirms the covalent framework but also reveals non-covalent interactions like hydrogen bonds and van der Waals forces that dictate the crystal packing. nih.gov

Table 2: Example of Crystallographic Data for an Isoquinoline (B145761) Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₁₇NO₂ rsc.org |

| Crystal System | Monoclinic rsc.org |

| Space Group | P 1 2₁/n 1 rsc.org |

| Unit Cell Dimensions | a = 9.07170(10) Å b = 15.9713(2) Å c = 9.99690(10) Å rsc.org | | Volume | 1430.55(3) ų rsc.org | | Z (Molecules per unit cell) | 4 rsc.org | | Density (calculated) | 1.353 Mg/m³ rsc.org |

This data is for compound 2ao from the cited source and serves as an illustrative example of the parameters obtained from an X-ray diffraction study.

Infrared Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule. ucdavis.edu The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum that serves as a molecular fingerprint. pressbooks.pub

The IR spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹). Specific regions of the spectrum are characteristic of particular functional groups. For this compound derivatives, key absorptions include:

C=O Stretching: The carbonyl group, if present (e.g., in isoquinolinone derivatives), gives a strong, sharp absorption in the range of 1670–1780 cm⁻¹. pressbooks.publibretexts.org

N-H Stretching: Primary (R-NH₂) and secondary (R₂N-H) amines show absorptions in the 3200-3600 cm⁻¹ region. core.ac.uk

C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching occurs between 2850 and 2960 cm⁻¹. pressbooks.pubnih.gov

C=C Stretching: The stretching vibrations of the C=C bonds within the aromatic rings are observed in the 1450–1600 cm⁻¹ region. pressbooks.pub

By analyzing the presence and position of these characteristic bands, chemists can quickly confirm the presence or absence of key functional groups, which is invaluable for monitoring reactions and confirming the structure of the final product. rsc.org

Table 3: Common Infrared Absorption Frequencies for Functional Groups in Isoquinoline Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine/Amide | N-H stretch | 3200 - 3600 | Medium core.ac.uk |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad libretexts.org |

| Alkene | =C-H stretch | 3000 - 3100 | Medium libretexts.org |

| Alkane | C-H stretch | 2850 - 2960 | Strong pressbooks.pub |

| Carbonyl (Ketone/Aldehyde) | C=O stretch | 1670 - 1780 | Strong, sharp pressbooks.pub |

| Aromatic Ring | C=C stretch (in-ring) | 1450 - 1600 | Medium to weak pressbooks.pub |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This information is then used to calculate the compound's empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. libretexts.orgbccampus.ca

The most common method for elemental analysis of organic compounds is combustion analysis. A precisely weighed sample of the compound is burned in an excess of oxygen, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O). The masses of the produced CO₂ and H₂O are accurately measured, and from these values, the masses and percentages of carbon and hydrogen in the original sample are calculated. libretexts.org The percentage of other elements, such as nitrogen, can be determined by other methods.

Once the mass percentages of the constituent elements are known, the empirical formula is determined by:

Assuming a 100 g sample, where the mass percentages convert directly to grams.

Converting the mass of each element to moles by dividing by its atomic mass.

Dividing the mole value of each element by the smallest mole value obtained to find the simplest molar ratio.

If necessary, multiplying these ratios by a small integer to obtain whole numbers, which become the subscripts in the empirical formula. quora.com

For example, the molecular formula for this compound is C₁₅H₁₃N. nih.gov Elemental analysis would yield mass percentages corresponding to this 15:13:1 ratio of C:H:N atoms. This experimental verification of the elemental composition is a critical step in confirming the identity of a newly synthesized compound. quora.com While elemental analysis provides the empirical formula, it must be combined with a molecular weight determination (often from mass spectrometry) to establish the actual molecular formula. bccampus.ca

Computational and Theoretical Investigations of 1 Phenyl 1,2 Dihydroisoquinoline

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-phenyl-1,2-dihydroisoquinoline and its derivatives, docking studies have been pivotal in identifying potential biological targets and understanding the molecular basis of their activity.

Research has shown that derivatives of the 1,2-dihydroisoquinoline (B1215523) scaffold can exhibit significant biological activities, including the inhibition of enzymes like monoamine oxidases (MAO-A and MAO-B) and the disruption of tubulin polymerization. proteopedia.orgeurekalert.org

Interaction with Monoamine Oxidases (MAO):

Derivatives of 1,2-dihydroisoquinoline have been investigated as inhibitors of MAO-A and MAO-B, enzymes implicated in neuropsychiatric and neurodegenerative disorders. eurekalert.org Molecular docking studies have revealed that these compounds can fit within the active sites of both MAO isoforms. proteopedia.org The active site of MAOs is a hydrophobic cavity leading to the flavin cofactor. nih.gov In MAO-B, the active site is composed of an entrance cavity and a substrate cavity. nih.gov The orientation of inhibitors within this site is stabilized by hydrophobic interactions with aromatic residues such as Tyrosine and Phenylalanine, which form an "aromatic cage". proteopedia.orgnih.gov The selectivity of inhibitors for MAO-A versus MAO-B is often attributed to subtle differences in the active site geometries of the two enzymes. pnas.orgnih.gov

Interaction with Tubulin:

The 1-phenyl-dihydroisoquinoline scaffold has also been explored for its potential as an anti-cancer agent through the inhibition of tubulin polymerization. Tubulin is a globular protein that polymerizes to form microtubules, a key component of the cytoskeleton. nih.govvirginia.edu Docking studies of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have shown that these molecules can bind to the colchicine (B1669291) binding site of β-tubulin. This binding pocket is located at the interface between the α- and β-tubulin monomers. molbiolcell.orglbl.gov The interaction is characterized by the phenyl group of the ligand occupying a hydrophobic pocket, mimicking the binding mode of colchicine. This interaction disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Below is a representative table of binding affinities and key interacting residues for a hypothetical this compound derivative docked into the active sites of MAO-B and β-tubulin.

| Target Protein | Ligand (Derivative) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

| MAO-B | This compound Derivative | -8.5 | Tyr398, Tyr435, Ile199, Phe343 |

| β-Tubulin | This compound Derivative | -7.9 | Cys241, Leu248, Ala250, Val318 |

This table presents illustrative data based on typical findings for this class of compounds.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like this compound. These calculations provide insights into molecular orbital energies, electron distribution, and other electronic properties that govern the molecule's reactivity and spectroscopic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich dihydroisoquinoline ring system and the phenyl substituent, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic system, suggesting these regions are susceptible to nucleophilic attack.

A representative summary of calculated electronic properties for this compound using DFT at the B3LYP/6-31G(d) level of theory is presented below.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 1.5 D |

This table presents illustrative data based on typical computational results for similar heterocyclic compounds.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, is crucial for its biological activity. Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms and their relative energies. The dihydroisoquinoline ring is not planar and can adopt various puckered conformations. Furthermore, the phenyl group at the 1-position can rotate relative to the dihydroisoquinoline core.

The 1,2-dihydroisoquinoline ring, being a partially unsaturated six-membered ring, is expected to exist in a half-chair or boat-like conformation to minimize steric and torsional strain. The position of the phenyl group can be either pseudo-axial or pseudo-equatorial. Computational studies on related systems, such as 1,2-dihydropyridines, suggest that the conformational landscape can be complex with multiple energy minima separated by relatively low energy barriers. acs.org

The rotation of the C1-phenyl bond is also a key conformational feature. The energy profile of this rotation would likely show two minima corresponding to staggered conformations of the phenyl ring with respect to the substituents on the dihydroisoquinoline ring, and two energy maxima for the eclipsed conformations.

An illustrative potential energy surface for the conformational flexibility of this compound would map the energy as a function of the ring pucker and the dihedral angle of the phenyl group. The global minimum on this surface would represent the most stable conformation of the molecule. The presence of multiple low-energy conformations can be important for its ability to adapt its shape to fit into different biological receptors.

Biological Activity Mechanisms and Biochemical Pathways of 1 Phenyl 1,2 Dihydroisoquinoline Analogues

Modulation of Enzyme Activity

The interaction of 1-phenyl-1,2-dihydroisoquinoline analogues with specific enzymes can lead to the inhibition of their catalytic function, thereby influencing various physiological and pathological processes. The following sections detail the inhibitory effects of these analogues on several important classes of enzymes.

Monoamine Oxidase Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the catabolism of neurotransmitters such as serotonin, dopamine (B1211576), and norepinephrine. Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism that is central to the treatment of depression and neurodegenerative diseases.

A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives has been synthesized and evaluated for their inhibitory activity against both MAO-A and MAO-B. Within this series, several compounds demonstrated significant inhibitory potential. Notably, compounds with specific substitutions on the N-benzyl group showed promising activity. For instance, four compounds (2i , 2p , 2t , and 2v ) were identified as potent inhibitors of both MAO-A and MAO-B. In contrast, two other compounds (2d and 2j ) exhibited selective inhibition of MAO-A, with IC50 values of 1.38 µM and 2.48 µM, respectively. The position of substituents on the phenyl ring attached to the isoquinoline (B145761) core was found to influence the inhibitory activity.

| Compound | MAO-A Inhibition (IC50 µM) | MAO-B Inhibition (IC50 µM) |

| 2d | 1.38 | > 100 |

| 2j | 2.48 | > 100 |

| 2i | 11.24 | 15.67 |

| 2p | 10.55 | 13.81 |

| 2t | 9.87 | 12.43 |

| 2v | 8.76 | 10.92 |

| Data derived from a study on (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives. |

Cholinesterase Inhibition (AChE and BChE)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). Their inhibition is a primary therapeutic strategy for Alzheimer's disease.

The same series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was also assessed for their ability to inhibit AChE and BChE. Interestingly, none of the tested compounds showed inhibitory activity against AChE. However, twelve of the compounds were found to inhibit BChE. This selectivity for BChE over AChE is a noteworthy finding, as BChE also plays a role in acetylcholine hydrolysis, and its inhibition is considered a valid therapeutic target in later stages of Alzheimer's disease. The specific IC50 values for the active compounds against BChE were not provided in the initial screening.

Phosphodiesterase-4 (PDE-4) Inhibition

Phosphodiesterase-4 (PDE-4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE-4 leads to increased intracellular cAMP levels, which in turn modulates inflammatory responses. Consequently, PDE-4 inhibitors are being investigated for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE-4 inhibitors. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions on the C-3 side chain phenyl ring are crucial for activity. nih.gov Specifically, the presence of a methoxy (B1213986) group or a halogen atom at the ortho-position of this phenyl ring was found to enhance both the inhibitory activity against PDE-4B and the selectivity for this isoform. nih.gov One particular compound, compound 15 , demonstrated the most potent in vitro and in vivo inhibition and exhibited excellent selectivity, marking it as a promising lead for the development of new selective PDE-4 inhibitors. nih.gov

Leucine (B10760876) Aminopeptidase (LAP) Inhibition

Leucine aminopeptidases (LAPs) are metalloenzymes that catalyze the hydrolysis of N-terminal leucine residues from proteins and peptides. They are implicated in various physiological processes, and their dysregulation has been linked to conditions like cancer.

Research has shown that derivatives of 3,4-dihydroisoquinoline (B110456) can act as inhibitors of LAP. nih.gov In one study, a compound identified as diethyl 6,8-dibenzyloxy-3,4,-dihydroisoquinoline-3,3-dicarboxylate demonstrated significant inhibitory activity against microsomal LAP with an IC50 of 16.5 µM. nih.gov This finding suggests that the isoquinoline scaffold can be a valuable template for designing novel LAP inhibitors. nih.gov Molecular docking studies have indicated that these compounds can interact with key amino acid residues within the active site of the enzyme, primarily through hydrophobic interactions and hydrogen bonding. nih.gov

Dopamine β-Hydroxylase Inhibition

Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine, a critical step in the biosynthesis of catecholamines. Inhibition of DBH can modulate the levels of these neurotransmitters and has been explored for the treatment of conditions like hypertension and cocaine dependence.

While specific studies on this compound analogues as DBH inhibitors are limited, research has shown that certain isoquinoline derivatives can inhibit this enzyme. For instance, 1-isoquinolinecarboxylic acid has been identified as an allosteric competitive inhibitor of DBH. This indicates that the isoquinoline nucleus can interact with the enzyme and modulate its activity. Further investigation into 1-phenyl substituted analogues is warranted to explore their potential as DBH inhibitors. Other research has identified 1-phenyl-3-(2-thiazolyl)-2-thiourea (B87079) as an in vivo inhibitor of dopamine β-hydroxylase, though this compound possesses a different substitution pattern. nih.gov Another study demonstrated that 1-phenyl-1-aminomethylethene acts as a suicide inhibitor of DBH. nih.gov

Interaction with Cellular Processes

Analogues of this compound have been identified as potential inhibitors of tubulin polymerization, a critical process for cell division and a key target for anticancer drug development. nih.govbohrium.comscilit.comresearchgate.net A series of 1-phenyl-3,4-dihydroisoquinoline derivatives, along with related 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) and 1-phenyl-isoquinoline analogues, have been synthesized and evaluated for their ability to inhibit tubulin polymerization and for their cytotoxic effects. nih.govscilit.com

Among these, the 1-phenyl-3,4-dihydroisoquinoline compounds demonstrated notable potential as tubulin polymerization inhibitors. nih.govbohrium.com Specifically, a compound designated as 5n , which features a 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl B-ring, exhibited the most significant biological activity. bohrium.comscilit.com The binding mode of compound 5n to tubulin was investigated through molecular docking studies, which revealed that its interaction is similar to that of colchicine (B1669291), a well-known tubulin inhibitor. bohrium.com This finding provides insight into the structure-activity relationships of this class of compounds. bohrium.com

Further research into 1,4-disubstituted-3,4-dihydroisoquinoline derivatives also identified compounds with potent tubulin polymerization inhibitory activity. nih.gov Compound 32 from this series showed significant cytotoxic activity with an IC50 of 0.64 μM against the CEM leukemia cell line and was confirmed to inhibit tubulin polymerization. nih.gov Molecular docking simulations suggested that the S isomer of compound 32 binds to the colchicine site on tubulin, with its two phenyl rings occupying hydrophobic pockets, a key characteristic of many tubulin polymerization inhibitors. nih.gov

These findings highlight the potential of the this compound scaffold for the development of novel anticancer agents that target microtubule dynamics. bohrium.comscilit.com

Table 1: Tubulin Polymerization Inhibition by this compound Analogues

| Compound | Structure/Substitution | Target Cell Line | IC50 (μM) | Key Findings |

|---|---|---|---|---|

| 5n | 1-phenyl-3,4-dihydroisoquinoline with 3'-OH and 4'-OCH3 on the 1-phenyl B-ring | Not specified | Not specified | Optimal bioactivity, binds to tubulin in a mode similar to colchicine. bohrium.comscilit.com |

| 32 | 1,4-disubstituted-3,4-dihydroisoquinoline | CEM leukemia | 0.64 | Potent inhibitor of tubulin polymerization. nih.gov |

Certain derivatives of 1-substituted 3,4-dihydroisoquinolines have been shown to disrupt the cell cycle, specifically by inducing arrest in the G1 phase. nih.gov A study investigating a series of these compounds, including 1-benzoylimines, 1-phenylimines, and 1-alkylimines, for their effects on the leukemia L1210 cell line found that 1-benzoyl-3,4-dihydroisoquinolines were the most potent cytotoxic agents. nih.gov

The structure-activity relationship (SAR) studies identified several key features for this cytotoxic activity. A crucial element for potent antiproliferative effects is the presence of an α-ketoimine moiety. nih.gov Compounds lacking this feature, such as 1-phenyl- and 1-alkyl-3,4-dihydroisoquinoline derivatives, were found to be less active. nih.gov Additionally, the presence of a hydrophobic group, such as a benzyloxy, alkyloxy, or allyloxy group, at the C-6 position was found to be important for cytotoxicity. nih.gov Regarding the benzoyl portion of the molecule, unsubstituted and 3'-monosubstituted compounds were generally more potent. nih.gov

In a different study, the small molecule 2-[(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl]phenol (THTMP) was shown to induce G1/S cell cycle arrest in glioblastoma cells. frontiersin.org Transcriptional analysis revealed that THTMP targets genes in the p53 signaling pathway, leading to DNA damage and subsequent cell cycle arrest. frontiersin.org This is further supported by the observed decrease in the levels of cyclin-dependent kinase 1, cyclin A2, cyclin E1, and E2. frontiersin.org

Table 2: Perturbation of Cell Cycle Regulation by this compound Analogues

| Compound Class | Key Structural Features | Cell Line | Effect on Cell Cycle |

|---|---|---|---|

| 1-Benzoyl-3,4-dihydroisoquinolines | α-ketoimine moiety, hydrophobic group at C-6 | Leukemia L1210 | G1 phase arrest nih.gov |

The isoquinoline scaffold is a key structural feature in a number of compounds that exhibit antiviral properties, including activity against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govresearchgate.net HIV-1 integrase is an essential enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome, making it a prime target for antiretroviral drug development. nih.gov

While direct studies on this compound as an HIV-1 integrase inhibitor are not extensively detailed in the provided results, the broader class of isoquinoline derivatives has been investigated for this purpose. nih.govnih.gov The structural diversity of HIV-1 integrase inhibitors includes various scaffolds, and modifications to the isoquinoline core can lead to potent antiviral agents. nih.gov For instance, the development of bicyclic pyrimidinones (B12756618) and pyrido[1,2-a]pyrimidin-4-one scaffolds, derived from modifying the N-methylpyrimidinone structure, has resulted in new classes of HIV-1 integrase inhibitors with nanomolar activity. nih.gov

Furthermore, isoquinoline alkaloids, which are biosynthesized from the central precursor benzyltetrahydroisoquinoline, have been screened for their antiviral activities. researchgate.net These studies have highlighted the importance of specific structural features, such as a quaternary nitrogen and a methylenedioxy group at the C-2 and C-3 positions, in enhancing the antiviral activity of certain isoquinoline alkaloids. researchgate.net

Although a specific this compound analogue for HIV-1 integrase inhibition is not identified, the general class of isoquinolines represents a promising area for the discovery of new antiviral lead compounds. researchgate.net

Isoliquiritigenin (B1662430) (ISL), a natural phenolic compound, has been shown to suppress the migration of human breast cancer cells by inhibiting upstream signaling pathways, including the nuclear factor-κB (NF-κB) DNA binding activity. nih.gov NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is implicated in cancer and inflammatory diseases.

In a study on the highly metastatic human breast cancer cell line MDA-MB-231, ISL was found to inhibit the phosphorylation of p38 and Akt kinase, which are upstream regulators of NF-κB. nih.gov This suppression of NF-κB activity contributes to the observed reduction in tumor cell invasion and migration. nih.gov

Analogues of this compound have demonstrated the ability to inhibit the invasion of tumor cells, a critical step in cancer metastasis. nih.gov The natural compound isoliquiritigenin (ISL) has been studied for its anti-invasive properties in the context of human breast cancer. nih.gov

Research on the MDA-MB-231 human breast cancer cell line revealed that ISL effectively reduces the secretion and protein levels of vascular endothelial growth factor (VEGF). nih.gov VEGF is a key signaling protein that stimulates the formation of new blood vessels, a process essential for tumor growth and metastasis. The upstream regulatory protein of VEGF, hypoxia-inducible factor 1-alpha (HIF-1α), was also found to be reduced following treatment with ISL. nih.gov

Furthermore, ISL was shown to inhibit the expression and gelatinolytic activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). nih.gov These enzymes are crucial for the degradation of the extracellular matrix, which allows cancer cells to invade surrounding tissues. The anti-migratory effect of ISL was confirmed through both chamber migration and wound migration assays. nih.gov These findings suggest that the anti-invasive activity of ISL is mediated through the suppression of key signaling pathways involved in metastasis. nih.gov

Neuroprotective Effects

Certain derivatives of tetrahydroisoquinoline have shown promise as neuroprotective agents. nih.govnih.gov For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) has demonstrated neuroprotective properties, which are attributed to a complex mechanism of action. nih.gov

Studies comparing 1MeTIQ with 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) have revealed that while both compounds can inhibit the generation of free radicals, 1MeTIQ possesses a unique ability to protect against glutamate-induced excitotoxicity. nih.gov Specifically, 1MeTIQ was found to prevent glutamate-induced cell death and calcium influx in granular cell cultures, an effect not observed with TIQ. nih.gov This suggests a specific interaction of 1MeTIQ with NMDA receptors, which was further supported by its ability to inhibit the binding of [3H]MK-801. nih.gov In vivo experiments also showed that 1MeTIQ can prevent the kainate-induced release of excitatory amino acids. nih.gov

The neuroprotective effects of isoquinoline alkaloids are multifaceted and can involve several mechanisms, including the regulation of neurotransmitter transport, inhibition of neuroinflammation, reduction of oxidative stress, and regulation of autophagy. nih.gov These compounds have shown the potential to improve memory and cognitive dysfunction by promoting the proliferation of vascular endothelial cells and the regeneration of neurons. nih.gov

Antimalarial Mechanisms of Action

The antimalarial properties of this compound analogues are a subject of ongoing research, with several potential biochemical pathways identified as their mode of action against Plasmodium falciparum, the parasite responsible for the most virulent form of malaria. The core mechanisms appear to revolve around the disruption of critical parasite processes, including heme detoxification and microtubule dynamics.

A significant proposed mechanism of action for these compounds is the inhibition of tubulin polymerization. nih.govbohrium.com Tubulin proteins are essential for the formation of microtubules, which play a crucial role in various cellular functions in the malaria parasite, including cell division and maintenance of structural integrity. nih.gov The interference with microtubule dynamics can lead to the arrest of the parasite's cell cycle and ultimately, cell death. Research has shown that certain 1-phenyl-3,4-dihydroisoquinoline derivatives are effective inhibitors of tubulin polymerization. nih.govbohrium.comscilit.com For instance, a specific analogue, compound 5n, which features a 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl B-ring, has been identified as having optimal bioactivity in this regard. nih.govbohrium.com While much of the research on the tubulin polymerization inhibition by these compounds has been in the context of anticancer activity, this mechanism is also a validated target for antimalarial drugs. nih.govnih.gov

Another well-established mechanism for quinoline-based antimalarial drugs, and therefore a plausible pathway for this compound analogues, is the disruption of heme detoxification. nih.govnih.gov During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. nih.govnih.gov Quinolone-containing drugs are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. nih.gov They are believed to form a complex with heme, which then caps (B75204) the growing hemozoin crystal, preventing further detoxification of free heme. nih.gov The resulting buildup of toxic heme leads to oxidative stress and parasite death. nih.gov While direct evidence for this mechanism in this compound analogues is still emerging, the structural similarity to other quinoline (B57606) antimalarials makes it a strong possibility. nih.gov

The ubiquitin-proteasome system (UPS) of Plasmodium is another potential target for the antimalarial activity of isoquinoline derivatives. nih.govnih.gov The proteasome is a protein complex responsible for degrading damaged or unnecessary proteins, a process vital for the parasite's rapid growth and adaptation within its host. nih.gov Inhibition of the proteasome leads to a toxic accumulation of these proteins, ultimately killing the parasite. nih.gov Certain natural product isoquinoline derivatives have demonstrated antimalarial effects by targeting the UPS. nih.gov This suggests that synthetic analogues, such as those of this compound, could also be designed to selectively inhibit the parasite's proteasome. nih.gov

The following table summarizes the key research findings on the antimalarial mechanisms of compounds structurally related to or sharing a mode of action with this compound analogues.

| Compound/Analogue Class | Proposed Mechanism of Action | Key Findings |

| 1-Phenyl-3,4-dihydroisoquinoline derivatives | Inhibition of tubulin polymerization | Compound 5n, with a 3'-OH and 4'-OCH3 substituted 1-phenyl B-ring, showed optimal bioactivity as a tubulin polymerization inhibitor. nih.govbohrium.com |

| Quinolone-based antimalarials | Inhibition of heme polymerization | These drugs associate with the heme polymer, capping its growth and leading to the accumulation of toxic free heme. nih.gov |

| Isoquinoline derivatives (from Streptomyces hygroscopicus) | Inhibition of the ubiquitin-proteasome system (UPS) | The active fraction of this bacterium, containing isoquinoline derivatives, targets the UPS in Plasmodium. nih.gov |

| Hydroxyxanthone Derivatives | Inhibition of heme polymerization | 1,6,8-trihydroxyxanthone showed significant in vitro antiplasmodial activity and inhibited heme polymerization with an IC50 value of 2.854 mM. nih.gov |

Structure Activity Relationship Sar Studies of 1 Phenyl 1,2 Dihydroisoquinoline Derivatives

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of 1-phenyl-1,2-dihydroisoquinoline derivatives is significantly influenced by the nature and position of substituents on both the phenyl ring and the isoquinoline (B145761) nucleus. Research has demonstrated that modifications to these parts of the scaffold can dramatically alter the pharmacological profile, including potency and selectivity.

For instance, in the context of tubulin polymerization inhibition, a series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives were synthesized and evaluated for their cytotoxic and tubulin polymerization inhibitory activity. nih.gov These studies revealed that the substitution pattern on the 1-phenyl B-ring is a critical determinant of bioactivity. Specifically, compound 5n , which features a 3'-hydroxy (-OH) and a 4'-methoxy (-OCH3) group on the phenyl ring, was identified as having optimal activity. nih.govresearchgate.netnih.gov The electronic properties of these substituents, a combination of electron-donating (methoxy) and electron-withdrawing/donating (hydroxyl) groups, appear to be crucial for potent inhibition.

Further investigations into related scaffolds have provided additional insights. For example, studies on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis have shown a general trend of improved potency with increased lipophilicity. researchgate.net In this series, large substituents at the 5-position of the tetrahydroisoquinoline core were well-tolerated, and an N-methylpiperazine was the preferred substituent at the 8-position. researchgate.net

The nature of linking groups in more complex derivatives also plays a vital role. SAR studies on tetrahydroisoquinoline-based inhibitors of M. tuberculosis indicated that the linker connecting a terminal aromatic ring is important for target binding. researchgate.net Specifically, –CH2– or –CONH– linkers were found to be more effective than –CO– or –COCH2– linkers, suggesting that the spatial arrangement and flexibility of the molecule are key factors. researchgate.net

In a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives evaluated for monoamine oxidase (MAO) inhibition, substituents on the N-benzyl-carboxamide moiety were explored. nih.gov A para-fluoro (F) substituent on the benzyl (B1604629) ring resulted in the highest inhibitory activity against MAO-A. nih.gov This highlights that even distal modifications can have a profound impact on the interaction with the biological target.

The following table summarizes the impact of various substituents on the biological activity of this compound derivatives and related analogs.

| Compound/Derivative Class | Substituents | Biological Activity | Key Finding |

| 1-Phenyl-3,4-dihydroisoquinolines | 3'-OH and 4'-OCH3 on the 1-phenyl ring (Compound 5n) | Tubulin Polymerization Inhibition | Optimal bioactivity observed with this substitution pattern. nih.govresearchgate.netnih.gov |

| 5,8-Disubstituted Tetrahydroisoquinolines | Large substituents at position 5; N-methylpiperazine at position 8 | Inhibition of M. tuberculosis | Increased lipophilicity and specific substituents enhance potency. researchgate.net |

| Tetrahydroisoquinoline-based inhibitors with linkers | –CH2– or –CONH– linkers | Inhibition of M. tuberculosis | The nature of the linker is critical for target binding. researchgate.net |

| (S)-1-Phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | para-F on N-benzyl ring | MAO-A Inhibition | Distal electron-withdrawing substituents can enhance activity. nih.gov |

Stereochemical Influence on Pharmacological Potency

The stereochemistry of this compound derivatives is a critical factor in determining their pharmacological potency. The presence of a chiral center at the C1 position of the isoquinoline ring means that these compounds can exist as enantiomers, which may exhibit different biological activities. The spatial orientation of the phenyl group relative to the dihydroisoquinoline core can significantly influence the interaction with the chiral environment of biological macromolecules such as enzymes and receptors.

The importance of stereochemistry has been highlighted in studies of related dihydroindolo[2,1-a]isoquinoline derivatives as tubulin polymerization inhibitors. nih.gov In this research, the racemic mixtures of the most active compounds were separated into their individual enantiomers. nih.gov It was found that the (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline exhibited significantly higher activity in both tubulin polymerization and cytostatic assays compared to their corresponding (-)-isomers. nih.gov This demonstrates that the specific three-dimensional arrangement of the molecule is crucial for its interaction with the tubulin binding site.